molecular formula C15H11N3O5S B6598559 ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate CAS No. 1803603-51-1

ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate

Cat. No.: B6598559
CAS No.: 1803603-51-1
M. Wt: 345.3 g/mol
InChI Key: LTUWGZBGXVBXFP-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure comprising a benzodioxole ring, an oxadiazole ring, and a thiazole ring, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as cyclooxygenase (COX) and histone deacetylase (HDAC), which play crucial roles in cancer cell survival and proliferation. By inhibiting these enzymes, the compound induces apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate can be compared with similar compounds such as:

Biological Activity

Ethyl 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate (CAS No. 1803603-51-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H11N3O5SC_{15}H_{11}N_{3}O_{5}S with a molecular weight of 345.33 g/mol. It features a complex structure that includes an oxadiazole ring and a thiazole moiety, which are known for their pharmacological significance.

  • Antimicrobial Activity :
    • Compounds containing oxadiazole and thiazole rings have been reported to exhibit significant antimicrobial properties. They target bacterial cell wall synthesis and protein synthesis pathways, leading to bacterial cell death .
  • Anticancer Properties :
    • Recent studies have indicated that derivatives of oxadiazoles can inhibit key enzymes involved in cancer cell proliferation, such as telomerase and topoisomerase. This inhibition can result in reduced tumor growth and increased apoptosis in cancer cells .
  • Anti-inflammatory Effects :
    • The thiazole moiety is known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which may be beneficial in conditions like arthritis and other inflammatory diseases .

Table 1: Biological Activities of this compound

Biological ActivityMechanism of ActionReference
AntimicrobialInhibition of cell wall synthesis
AnticancerInhibition of telomerase and topoisomerase
Anti-inflammatoryModulation of cytokine production

Case Studies

  • Antimicrobial Study :
    A study conducted on various derivatives of oxadiazoles demonstrated that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .
  • Anticancer Research :
    In vitro assays showed that the compound induced apoptosis in human cancer cell lines through the activation of caspases and the downregulation of anti-apoptotic proteins. This suggests a promising avenue for developing new anticancer therapies based on this scaffold .

Properties

IUPAC Name

ethyl 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O5S/c1-2-20-15(19)14-16-9(6-24-14)13-17-12(18-23-13)8-3-4-10-11(5-8)22-7-21-10/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUWGZBGXVBXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101121680
Record name 2-Thiazolecarboxylic acid, 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101121680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803603-51-1
Record name 2-Thiazolecarboxylic acid, 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803603-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiazolecarboxylic acid, 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101121680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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